molecular formula C9H13NO3 B13607485 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol

2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol

Cat. No.: B13607485
M. Wt: 183.20 g/mol
InChI Key: WRVXBHQZFOLCHZ-UHFFFAOYSA-N
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Description

2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of an amino group, a hydroxyl group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol can be achieved through several synthetic routes. One common method involves the condensation reaction between 2-methoxyphenol and an appropriate amino alcohol under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process may include steps such as purification and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted phenols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of various chemical products, including dyes and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Amino-2-hydroxyethyl)phenol: Lacks the methoxy group, which may affect its chemical and biological properties.

    5-Methoxy-2-hydroxyphenol: Lacks the amino group, which may influence its reactivity and applications.

Uniqueness

2-(1-Amino-2-hydroxyethyl)-5-methoxyphenol is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

2-(1-amino-2-hydroxyethyl)-5-methoxyphenol

InChI

InChI=1S/C9H13NO3/c1-13-6-2-3-7(8(10)5-11)9(12)4-6/h2-4,8,11-12H,5,10H2,1H3

InChI Key

WRVXBHQZFOLCHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(CO)N)O

Origin of Product

United States

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